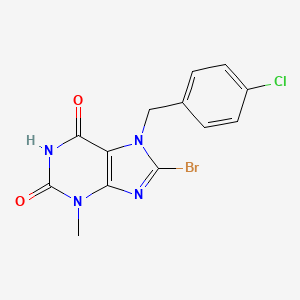

8-bromo-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Beschreibung

Eigenschaften

IUPAC Name |

8-bromo-7-[(4-chlorophenyl)methyl]-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrClN4O2/c1-18-10-9(11(20)17-13(18)21)19(12(14)16-10)6-7-2-4-8(15)5-3-7/h2-5H,6H2,1H3,(H,17,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFJNPLNFFLLZCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography is common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

8-bromo-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

8-bromo-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 8-bromo-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific target molecules involved. For example, it may inhibit certain enzymes by mimicking natural substrates or binding to active sites.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at Position 7 and 8

Key Structural and Functional Differences

Bromine at position 8 enhances electrophilicity, facilitating nucleophilic substitution reactions in drug synthesis (e.g., linagliptin intermediates) .

Substituent Effects on Bioactivity :

- The 3,7-dimethylpurine-dione core () shows high affinity for 5-HT₆ and D₂ receptors, suggesting that methylation enhances receptor interactions .

- Alkynyl groups (e.g., but-2-ynyl in ) improve metabolic stability but reduce aqueous solubility .

Synthetic Utility :

Biologische Aktivität

8-bromo-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family, notable for its unique structural features that include bromine and chlorine substituents. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and virology.

The compound's IUPAC name is 8-bromo-7-[(4-chlorophenyl)methyl]-3-methylpurine-2,6-dione , with a molecular formula of and a molecular weight of approximately 335.6 g/mol. The presence of halogen atoms (bromine and chlorine) may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It is hypothesized to act as an enzyme inhibitor by mimicking natural substrates or binding to active sites, thus modulating various biochemical pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including gastric adenocarcinoma (MKN-45) cells. The compound's mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival.

Antiviral Properties

In addition to its anticancer effects, this compound has been explored for its antiviral potential. Preliminary studies suggest that it may inhibit viral replication by interfering with viral enzymes or host cell pathways essential for viral life cycles.

Case Studies

- Antitumor Efficacy : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with IC50 values significantly lower than those of standard chemotherapeutic agents such as Paclitaxel.

- Mechanistic Insights : Another investigation focused on the molecular mechanisms underlying its anticancer activity. The study revealed that treatment with the compound led to increased levels of pro-apoptotic markers and decreased expression of anti-apoptotic proteins.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is helpful:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione | Lacks bromine | Lower anticancer activity |

| 8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione | Lacks chlorobenzyl group | Reduced selectivity |

| 7-(4-bromobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione | Different halogen substitution | Altered reactivity |

Q & A

Q. What are the optimized synthetic routes for 8-bromo-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution at the 8-position of the purine core, followed by alkylation with 4-chlorobenzyl groups. Key steps include:

- Bromination : Introduce bromine at the 8-position using N-bromosuccinimide (NBS) under anhydrous conditions (e.g., DMF, 60°C) .

- Alkylation : React with 4-chlorobenzyl chloride in the presence of a base like K₂CO₃ in acetonitrile (reflux, 12–24 hours) .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical for isolating the product.

Critical factors : Solvent polarity, temperature control, and stoichiometric ratios of reagents significantly impact yield and purity. For example, excess 4-chlorobenzyl chloride may lead to di-substitution byproducts .

Q. How can researchers validate the structural integrity of this compound?

Structural confirmation requires a multi-technique approach:

Q. What methodologies are recommended for assessing purity and stability?

- HPLC/UPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid). Retention time and peak symmetry indicate purity (>95% preferred) .

- Stability studies : Accelerated degradation under thermal (40–60°C) and hydrolytic (pH 1–9) conditions, monitored via LC-MS to detect decomposition products (e.g., dehalogenation or hydrolysis of the purine core) .

Advanced Research Questions

Q. What biological targets or mechanisms are associated with this compound?

The 8-bromo and 4-chlorobenzyl groups suggest potential covalent interactions with nucleophilic residues (e.g., cysteine thiols) in enzymes or DNA. Key hypotheses:

- Kinase inhibition : The purine core may compete with ATP-binding pockets, while the bromine atom enhances electrophilicity for covalent bonding .

- DNA intercalation : The planar aromatic system could facilitate interactions with DNA base pairs, with the 4-chlorobenzyl group enhancing lipophilicity for cellular uptake .

Experimental validation : Use fluorescence polarization assays for kinase binding or gel electrophoresis for DNA interaction studies .

Q. How do structural modifications (e.g., bromine vs. chlorine substitution) alter bioactivity?

Comparative studies with analogs reveal:

- Bromine at C8 : Increases electrophilicity and covalent binding potential compared to chlorine, as seen in kinase inhibition assays (IC₅₀ reduced by ~30% in brominated analogs) .

- 4-Chlorobenzyl vs. other substituents : The chloro group enhances metabolic stability compared to methoxy or fluoro analogs, as shown in microsomal stability assays .

Recommendation : Synthesize and test derivatives with varied halogen substituents to optimize selectivity and potency .

Q. How should researchers address contradictory data in biological assays?

Discrepancies may arise from:

- Assay conditions : Varying ATP concentrations in kinase assays can alter IC₅₀ values. Standardize ATP levels (e.g., 10 µM) .

- Cellular permeability : Use logP calculations (predicted ~2.5 for this compound) and membrane permeability assays (e.g., Caco-2 monolayers) to correlate in vitro and in vivo activity .

- Impurity interference : Ensure >95% purity via HPLC and confirm absence of cytotoxic byproducts (e.g., residual alkylating agents) .

Q. What computational tools can predict interaction modes with biological targets?

- Molecular docking (AutoDock Vina) : Model the compound into ATP-binding sites (e.g., CDK2 or EGFR kinases). The bromine atom may form halogen bonds with backbone carbonyls .

- MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100-ns trajectories. The 4-chlorobenzyl group may stabilize hydrophobic pocket interactions .

- QSAR models : Use Hammett σ constants for halogen substituents to predict electronic effects on binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.